N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide
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Overview
Description
N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide is a chemical compound with the molecular formula C14H14ClN3O4S It is known for its unique structural properties, which include a chloro-nitroaniline moiety linked to an ethyl-benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide typically involves a multi-step process. One common method includes the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then reacted with ethylene diamine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the chloro or nitro groups.
Scientific Research Applications
N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and protein binding.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved in its action include the inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Shares the chloro-nitroaniline moiety but lacks the ethyl-benzenesulfonamide group.
N-(4-Chloro-2-nitrophenyl)benzenesulfonamide: Similar structure but without the ethyl linkage.
4-Chloro-N-(2-chloro-phenyl)-2-nitro-benzenesulfonamide: Contains additional chloro substitution on the phenyl ring.
Uniqueness
N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c15-11-6-7-13(14(10-11)18(19)20)16-8-9-17-23(21,22)12-4-2-1-3-5-12/h1-7,10,16-17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFUQHXBLOXZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345323 |
Source
|
Record name | N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5478-49-9 |
Source
|
Record name | N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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